

An In-depth Technical Guide to the Metabolism of Indapamide

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Compound of Interest		
Compound Name:	5-Hydroxy Indapamide-13C,d3	
Cat. No.:	B12413418	Get Quote

Introduction

Indapamide is a thiazide-like sulfonamide diuretic utilized primarily for the management of hypertension, either as a monotherapy or in combination with other antihypertensive agents. It is also indicated for the treatment of salt and fluid retention associated with congestive heart failure.[1] Chemically, its molecule is distinguished by a polar sulfamoyl chlorobenzamide moiety and a lipid-soluble methylindoline moiety, which contributes to its high lipid solubility.[1] [2] This lipophilicity significantly influences its pharmacokinetic profile, leading to extensive hepatic metabolism rather than primary renal excretion, a characteristic that differentiates it from many other diuretics. A thorough understanding of its metabolic fate is critical for drug development professionals and researchers to predict drug-drug interactions, understand its therapeutic window, and ensure patient safety.

Pharmacokinetics: Absorption, Distribution, and Elimination

Indapamide is rapidly and almost completely absorbed following oral administration, with its bioavailability being largely unaffected by the presence of food or antacids.[1][3] It is extensively bound to plasma proteins and also preferentially binds to erythrocytes.[1][3] The elimination from the blood is biphasic, characterized by a long terminal half-life that supports once-daily dosing.[3][4] The primary route of clearance is through hepatic metabolism, with renal clearance of the parent drug accounting for a small fraction of its total systemic clearance.



Table 1: Pharmacokinetic Parameters of Indapamide in Humans

Parameter	Value	Reference(s)
Time to Peak (Tmax)	~2.3 hours	[1][3]
Peak Concentration (Cmax)	115 ng/mL (2.5 mg dose)	[2]
	260 ng/mL (5 mg dose)	[2]
	140 ng/mL (10 mg dose)	[4][5]
Volume of Distribution (Vd)	25 - 60 L	[1]
Plasma Protein Binding	~76% - 79%	[1][3][4]
Elimination Half-Life (t1/2)	13.9 - 18 hours	[1][3]
Total Systemic Clearance	Hepatic: 20-23.4 mL/min	[1]

| | Renal: 1.71 mL/min |[1] |

Biotransformation and Metabolic Pathways

Indapamide undergoes extensive metabolism in the liver, resulting in as many as 19 different metabolites, though not all have been fully characterized.[1][4] Less than 7% of an administered dose is excreted in the urine as the unchanged parent compound.[1][3] The biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system, with subsequent conjugation reactions also playing a role.

Phase I Metabolism: The Role of Cytochrome P450

- Primary Enzymes: The main enzyme responsible for Indapamide's metabolism is CYP3A4,
 which facilitates hydroxylation, carboxylation, and dehydrogenation reactions.[1][6] Studies
 using human liver microsomes have also identified CYP2C19 as a contributing enzyme.[7][8]
- Key Oxidative Pathways:
 - Hydroxylation: Hydroxylation of the indole moiety is a major metabolic route, leading to the formation of hydroxyl-indapamide (M1), which is considered a major but less



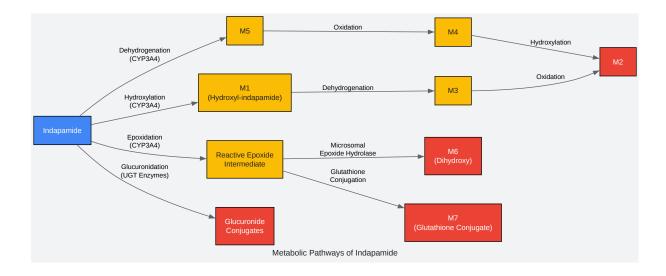
pharmacologically active metabolite.[1]

- Dehydrogenation: Dehydrogenation of the indoline ring, also mediated by CYP3A4,
 produces metabolites such as M5 and dehydrogen-indapamide.[1][7]
- Epoxidation: CYP3A4 can also form a reactive epoxide intermediate. This intermediate
 can then be hydrolyzed by microsomal epoxide hydrolase to form a dihydroxy metabolite
 (M6) or undergo conjugation with glutathione to form M7.[1]

Phase II Metabolism

Glucuronidation has also been identified as a metabolic pathway for Indapamide, indicating the involvement of UGT enzymes in its clearance.[9]

The interconnectedness of these pathways highlights a complex metabolic network, as illustrated in the diagram below.





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Caption: Postulated metabolic pathways of Indapamide involving Phase I and Phase II reactions.

Excretion of Indapamide and Metabolites

Following extensive metabolism, the resulting metabolites are eliminated from the body through both renal and fecal routes. Studies using 14C-labeled indapamide have quantified the proportion of the dose excreted via each pathway.

Table 2: Excretion of Indapamide and its Metabolites in Humans

Route	Percentage of Administered Dose	Reference(s)
Urine	60% - 70%	[3][4]

| Feces | 16% - 23% |[1][3][4] |

Experimental Protocols

The elucidation of Indapamide's metabolic pathways relies on a combination of in vitro and in vivo experimental models, coupled with advanced analytical techniques.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify the primary CYP enzymes responsible for the metabolism of a drug candidate.

- Preparation: Human liver microsomes are pooled and suspended in a phosphate buffer. The
 reaction mixture includes the microsomal suspension, a NADPH-generating system (to
 support CYP activity), and Indapamide at various concentrations.[8][10]
- Incubation: To identify specific enzyme contributions, parallel incubations are performed in the presence of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for



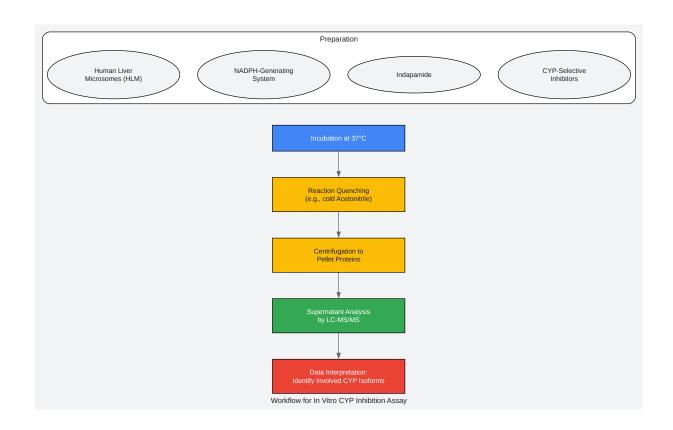




CYP3A4, ticlopidine for CYP2C19).[8][10]

- Reaction Termination: After a set incubation period (e.g., 30 minutes), the reaction is stopped by adding a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins.[10]
- Sample Processing: The mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent drug and its metabolites, is collected for analysis.[10]
- Analysis: The samples are analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The disappearance of the parent drug and the formation of key metabolites (e.g., hydroxyl-indapamide, dehydrogenindapamide) are quantified.[7][10]
- Data Interpretation: A significant decrease in the rate of Indapamide metabolism in the presence of a specific inhibitor confirms the involvement of that particular CYP enzyme.[8]





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